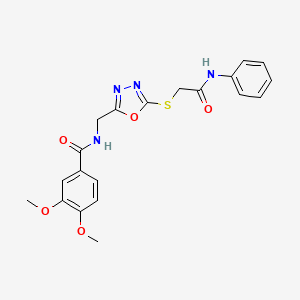

3,4-dimethoxy-N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

CAS No.: 851862-76-5

Cat. No.: VC4315603

Molecular Formula: C20H20N4O5S

Molecular Weight: 428.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851862-76-5 |

|---|---|

| Molecular Formula | C20H20N4O5S |

| Molecular Weight | 428.46 |

| IUPAC Name | N-[[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide |

| Standard InChI | InChI=1S/C20H20N4O5S/c1-27-15-9-8-13(10-16(15)28-2)19(26)21-11-18-23-24-20(29-18)30-12-17(25)22-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,25) |

| Standard InChI Key | MAHXHCIELQRXGY-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3)OC |

Introduction

Molecular Formula

The molecular formula for this compound can be deduced as , reflecting its complexity and potential for diverse chemical interactions.

Synthesis Pathway

The synthesis of this compound likely involves multistep organic reactions. A plausible pathway includes:

-

Formation of the Oxadiazole Core:

-

The oxadiazole ring can be synthesized via cyclization of hydrazides with carbon disulfide or similar reagents under acidic or basic conditions.

-

-

Introduction of the Thioether Bridge:

-

A nucleophilic substitution reaction between a thiol-containing intermediate and a halogenated ketone derivative could form the thioether linkage.

-

-

Attachment of the Benzamide Group:

-

The benzamide moiety with dimethoxy substituents can be introduced through amidation reactions involving an amine precursor and an activated carboxylic acid derivative.

-

-

Final Coupling:

-

The final step involves linking the oxadiazole-thioether intermediate with the benzamide unit via a condensation reaction.

-

Reaction Conditions

Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under controlled temperatures (50–120°C) with catalysts like triethylamine or potassium carbonate.

Potential Applications

This compound's structural features suggest potential applications in medicinal chemistry due to its bioactive functional groups:

Anticancer Activity

-

Oxadiazoles are known for their cytotoxic properties against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

-

The presence of a phenylamino-ketone group may enhance DNA-binding affinity, further contributing to anticancer effects.

Antimicrobial Potential

-

Thioether linkages and oxadiazole rings are common motifs in antimicrobial agents, suggesting activity against bacterial or fungal pathogens.

Enzyme Inhibition

-

Compounds with benzamide groups have been studied as inhibitors of enzymes like histone deacetylases (HDACs), which are targets in cancer therapy.

Experimental Characterization

To confirm its identity and purity, the compound would require thorough characterization using advanced analytical techniques:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | To determine the molecular structure and confirm functional groups present. |

| Mass Spectrometry (MS) | To verify molecular weight and fragmentation patterns. |

| Infrared Spectroscopy (IR) | To identify characteristic bonds such as C=O, C-N, and S-C stretches. |

| Elemental Analysis | To confirm the empirical formula based on carbon, hydrogen, nitrogen content. |

Future Research Directions

Further studies could explore:

-

Biological Testing: Screening for anticancer, antimicrobial, or anti-inflammatory activities.

-

Molecular Docking Studies: Computational modeling to predict binding affinities with biological targets.

-

ADMET Profiling: Evaluating absorption, distribution, metabolism, excretion, and toxicity properties for drug development.

This detailed analysis highlights the potential significance of 3,4-dimethoxy-N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide in pharmaceutical research while emphasizing the need for experimental validation to unlock its full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume